1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a propanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These targets play a crucial role in the regulation of mood, sleep, and other neurological functions.
Mode of Action
Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect mood and other neurological functions.
Biochemical Pathways
It can be inferred from the known targets (dopamine and serotonin receptors) that the compound likely affects the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and cognition.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have been found to have antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step procedures. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and methoxybenzaldehyde in the presence of an acid catalyst.
Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under reflux conditions.
Propanone Group Addition:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of alkylated benzothiazole or piperazine derivatives.
Scientific Research Applications
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
- 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
- 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Uniqueness
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is unique due to the presence of the methoxy group on the benzothiazole ring, which can influence its electronic properties and reactivity. This modification can enhance its biological activity and selectivity compared to similar compounds .
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-14(19)17-6-8-18(9-7-17)15-16-12-5-4-11(20-2)10-13(12)21-15/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADKSOKHCUKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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